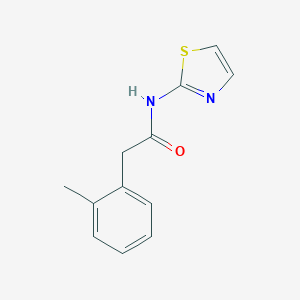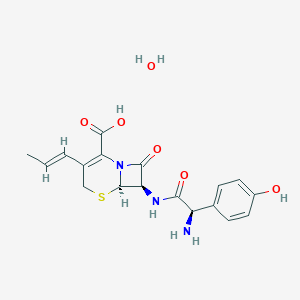![molecular formula C12H8N4OS B240132 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240132.png)
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in cells. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has biochemical and physiological effects on cells. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation of using this compound is its low solubility in water, which may affect its biological activity.
Future Directions
There are several future directions for the study of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the synthesis of analogs of this compound to improve its biological activity. Another direction is the study of the mechanism of action of this compound to better understand its biological activity. In addition, the potential application of this compound in the development of new drugs or agrochemicals should be further explored.
Synthesis Methods
The synthesis of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the methods involves the reaction of 2-aminobenzofuran, thiosemicarbazide, and methyl isothiocyanate in the presence of a catalyst. Another method involves the reaction of 2-aminobenzofuran, thiosemicarbazide, and carbon disulfide in the presence of a catalyst. The yield of the compound varies depending on the method used.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been tested for its antimicrobial, antitumor, and anti-inflammatory activities. In the field of agriculture, this compound has been tested for its herbicidal and insecticidal activities. In addition, this compound has also been studied for its potential application as a fluorescent probe for the detection of metal ions.
properties
Product Name |
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C12H8N4OS |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8N4OS/c1-7-15-16-11(13-14-12(16)18-7)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3 |
InChI Key |
KUURLKOJDUTHGA-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)


![Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)
![4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B240062.png)





![2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B240159.png)
![3-[(4-oxo-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B240226.png)

